(2E)-3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
Overview
Description
(2E)-3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid, more commonly referred to as 3-FPMPE, is a compound of interest due to its potential applications in research and laboratory experiments. It is a synthetic derivative of the natural product pyrazolone, which is found in plants, and is a versatile building block for the synthesis of a variety of organic compounds. 3-FPMPE has been the subject of research in the areas of synthesis, scientific applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Radiotracer Development for S1PR1 Imaging
(2E)-3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid, under different nomenclature, has been explored for its potential in medical research, notably in the development of radiotracers targeting sphingosine-1-phosphate receptor 1 (S1PR1). S1PR1 is clinically significant due to its role in multiple sclerosis (MS) and other conditions, prompting the development of S1PR modulators for therapeutic purposes. A study evaluated the safety, dosimetry, and characteristics of a radiotracer targeting S1PR1, highlighting its promise in animal models for inflammatory diseases and its potential for evaluating inflammation in human clinical populations without adverse events, including bradycardia. This research supports the compound's safety and effectiveness for S1PR1 imaging in inflammation studies, with significant brain uptake correlating with regional S1PR1 RNA expression (Brier et al., 2022).
Environmental and Health Monitoring
Although not directly related to (2E)-3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid, studies on environmental exposure and health impacts of similar compounds, such as organophosphorus and pyrethroid pesticides, parabens, and other chemicals, provide insights into the methodologies and considerations for assessing exposure and potential health risks. These studies cover a range of topics from environmental exposure to pesticides in children (Babina et al., 2012), serum levels of per- and poly-fluoroalkyl substances and their correlation with breast cancer risk (Hurley et al., 2018), to the detection of pyrethroid metabolites in flight attendants exposed to insecticides on commercial flights (Wei et al., 2012).
properties
IUPAC Name |
(E)-3-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c14-12-3-1-2-10(6-12)8-16-9-11(7-15-16)4-5-13(17)18/h1-7,9H,8H2,(H,17,18)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGODNZRVMMOSQX-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=N2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=N2)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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